1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE
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Overview
Description
1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of biological and chemical activities. This particular compound is characterized by the presence of a 2,5-dimethylbenzenesulfonyl group and a nitro group attached to the imidazole ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE involves several steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are typically mild, allowing for the inclusion of various functional groups. The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents under controlled conditions .
Chemical Reactions Analysis
1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The imidazole ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE include other imidazole derivatives such as:
2-Methyl-4-nitroimidazole: Lacks the sulfonyl group but has similar biological activity.
1-(2,4-Dimethylbenzenesulfonyl)-2-methyl-5-nitroimidazole: Similar structure with different substitution patterns on the benzene ring.
1-(2,5-Dimethylbenzenesulfonyl)-2-methylimidazole: Lacks the nitro group but retains the sulfonyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-4-5-9(2)11(6-8)20(18,19)14-10(3)13-7-12(14)15(16)17/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYHQOZFCQSYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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